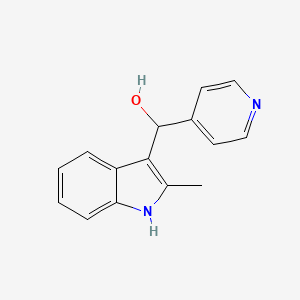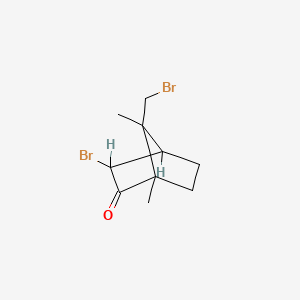![molecular formula C17H20O B7729154 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- CAS No. 36065-09-5](/img/structure/B7729154.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications : Amino alcohols derived from (+)-Camphor, which includes the mentioned compound, have been used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. This process has shown high yields and enantioselectivity, indicating potential applications in asymmetric synthesis (Nevalainen & Nevalainen, 2001).
Stereochemistry and Synthesis : Research has focused on the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane derivatives. Such studies are crucial for understanding the structural aspects of these compounds, which can influence their chemical behavior and potential applications (Yuasa, Tsuruta, & Yuasa, 2000).
Structural Studies : Dioxolane derivatives of D-camphorquinone, which have a bicyclo[2.2.1]heptane unit, demonstrate the rigid nature of this structure. Understanding these structures aids in the development of materials and chemicals with specific properties (Clegg, Golding, King, & Maude, 1995).
Synthesis and Properties of Ketones and Thiones : Studies on bicyclic ketones and thiones, including derivatives of the Bicyclo[2.2.1]heptane, have been conducted to understand their synthesis and properties. Such research is fundamental in organic chemistry and material science (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Mass Spectrometric Investigation : Mass spectrometry has been used to study the stereochemistry and thermodynamic stability of Bicyclo[2.2.1]heptanes. This analytical technique is essential for characterizing chemical compounds and understanding their stability and behavior (Rusinova et al., 1981).
Pharmaceutical Applications : Derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane have been synthesized with potential anticonvulsant, hypoglycemic, and anti-inflammatory properties. This highlights the potential pharmaceutical applications of these compounds (Aboul-Enein et al., 2006).
Stereochemistry of Cycloadditions : Studies on the stereochemistry of [3+2] cycloadditions involving trimethylenemethane and arylimino derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones show potential for the synthesis of new chiral compounds (Grošelj et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- involves a multistep process starting from commercially available starting materials. The key steps involve the formation of the bicyclic ring system and the introduction of the phenylmethylene group.", "Starting Materials": [ "2-methyl-2-butene", "magnesium", "bromobenzene", "2-butanone", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of 2-methyl-2-butene from 2-butanone and acetic acid using sulfuric acid as a catalyst", "Step 2: Formation of Grignard reagent from 2-methyl-2-butene and magnesium", "Step 3: Reaction of Grignard reagent with bromobenzene to form phenylmagnesium bromide", "Step 4: Addition of 2-butanone to phenylmagnesium bromide to form a tertiary alcohol", "Step 5: Reduction of the tertiary alcohol using sodium borohydride to form a tertiary alcohol", "Step 6: Protection of the tertiary alcohol using acetic anhydride to form an acetate", "Step 7: Formation of the bicyclic ring system through intramolecular aldol condensation of the acetate", "Step 8: Deprotection of the acetate using sodium hydroxide to form the final product", "Step 9: Purification of the product using sodium chloride and water" ] } | |
CAS番号 |
36065-09-5 |
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC名 |
(1R,3Z,4S)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1 |
InChIキー |
OIQXFRANQVWXJF-LIQNAMIISA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=CC=C3)/C2=O |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B7729072.png)
![4-{(5e)-5-[(5-Methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B7729080.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7729084.png)
![(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7729089.png)


![2-[(4-Fluorophenyl)(1,3-thiazol-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)p yran-4-one](/img/structure/B7729116.png)

![(3Z)-3-[(3-chloroanilino)methylidene]chromene-2,4-dione](/img/structure/B7729129.png)
![3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729147.png)

![4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B7729169.png)
![(3Z)-3-[(pyridin-2-ylamino)methylidene]chromene-2,4-dione](/img/structure/B7729179.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7729182.png)
